molecular formula C12H16CuN8O2-4 B10777000 copper;imidazol-3-ide;dihydrate

copper;imidazol-3-ide;dihydrate

Cat. No.: B10777000
M. Wt: 367.85 g/mol
InChI Key: FJDYOFSGZUCZNB-UHFFFAOYSA-N
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Description

Copper;imidazol-3-ide;dihydrate is a coordination compound that features copper ions coordinated with imidazole ligands and water molecules Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms, which makes it an excellent ligand for metal coordination

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of copper;imidazol-3-ide;dihydrate typically involves the reaction of copper salts with imidazole in the presence of water. One common method involves dissolving copper(II) chloride dihydrate in water and then adding imidazole. The reaction mixture is heated, and upon cooling, the desired complex crystallizes out .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale reactions similar to laboratory methods, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated crystallization processes could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Copper;imidazol-3-ide;dihydrate can undergo various chemical reactions, including:

    Oxidation and Reduction: The copper center can participate in redox reactions, changing its oxidation state.

    Substitution: The imidazole ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reactions with oxidizing agents such as hydrogen peroxide or oxygen can oxidize the copper center.

    Reduction: Reducing agents like sodium borohydride can reduce the copper center.

    Substitution: Ligand exchange reactions can be carried out using other nitrogen-containing ligands or phosphines.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield copper(III) complexes, while substitution reactions could produce new copper complexes with different ligands.

Mechanism of Action

The mechanism by which copper;imidazol-3-ide;dihydrate exerts its effects involves the coordination of the copper ion with the imidazole ligands. This coordination can stabilize various oxidation states of copper, allowing it to participate in redox reactions. The imidazole ligands also provide a suitable environment for interactions with biological molecules, which is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Copper(II) sulfate pentahydrate: Another copper complex with water molecules but without imidazole ligands.

    Copper(II) acetate monohydrate: A copper complex with acetate ligands and water molecules.

    Copper(II) chloride dihydrate: A simpler copper complex with chloride and water ligands.

Uniqueness

Copper;imidazol-3-ide;dihydrate is unique due to the presence of imidazole ligands, which provide specific coordination geometry and electronic properties. This makes it particularly useful in catalysis and biological applications, where the imidazole ligands can interact with substrates or biological targets in a specific manner .

Properties

Molecular Formula

C12H16CuN8O2-4

Molecular Weight

367.85 g/mol

IUPAC Name

copper;imidazol-3-ide;dihydrate

InChI

InChI=1S/4C3H3N2.Cu.2H2O/c4*1-2-5-3-4-1;;;/h4*1-3H;;2*1H2/q4*-1;;;

InChI Key

FJDYOFSGZUCZNB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.O.O.[Cu]

Origin of Product

United States

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